

physical and chemical characteristics of 3-(Diethylamino)propanamide

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Compound of Interest

Compound Name: 3-(Diethylamino)propanamide

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An In-depth Technical Guide to 3-(Diethylamino)propanamide

This guide provides a comprehensive overview of the physical and chemical characteristics of **3-(Diethylamino)propanamide**, tailored for researchers, scientists, and professionals in drug development. This document delves into the core properties of this compound, offering practical insights and detailed experimental methodologies.

Introduction

3-(Diethylamino)propanamide, with the CAS number 3813-27-2, is a tertiary amine-containing amide.^[1] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a hydrolyzable amide group, makes it a versatile building block in organic synthesis.^[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is utilized in the development of new drug candidates.^{[3][4]} Its structure allows for the formation of essential bonds in the creation of diverse medicinal compounds.^[3] Understanding its fundamental physical and chemical properties is therefore crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-(Diethylamino)propanamide** is essential for its handling, application in reactions, and for the development of analytical

methods.

Physical Characteristics

3-(Diethylamino)propanamide is typically a colorless to light yellow liquid or a low-melting solid with a characteristic weak amine odor.[2] It is soluble in water, alcohols, and various organic solvents.[2]

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂ O	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless to light yellow liquid or low-melting solid	[2]
Boiling Point	154-157 °C at 8 Torr	[3]
Density (predicted)	0.947 ± 0.06 g/cm ³	[3]
pKa (predicted)	16.37 ± 0.40	[3]
CAS Number	3813-27-2	[1]
IUPAC Name	3-(diethylamino)propanamide	[1]

Chemical Structure and Identification

The chemical structure of **3-(Diethylamino)propanamide** features a propanamide backbone with a diethylamino group attached to the beta-carbon.

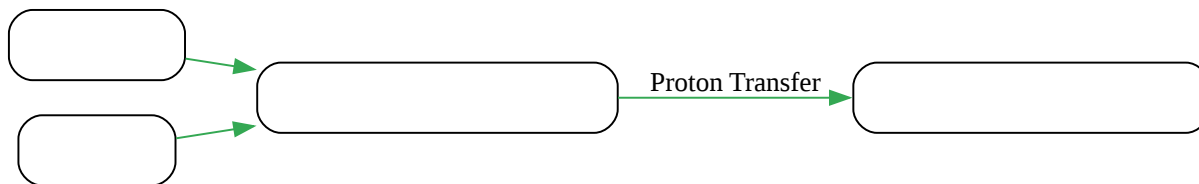
Caption: Chemical structure of **3-(Diethylamino)propanamide**.

Synthesis and Reactivity

The chemical behavior of **3-(Diethylamino)propanamide** is dictated by the interplay of its tertiary amine and amide functional groups.

Synthesis

A common method for the synthesis of **3-(Diethylamino)propanamide** is the Michael addition of diethylamine to acrylamide.[5]



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Caption: Synthesis of **3-(Diethylamino)propanamide**.

Experimental Protocol: Synthesis of **3-(Diethylamino)propanamide**

This protocol is a general representation of the Michael addition reaction.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethylamine and acrylamide in a suitable solvent (e.g., ethanol or in the absence of a solvent). A slight excess of diethylamine may be used to ensure complete conversion of acrylamide.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, the excess diethylamine and solvent are removed under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation to obtain pure **3-(Diethylamino)propanamide**. [6]

Chemical Reactivity

The reactivity of **3-(Diethylamino)propanamide** is characterized by the independent and sometimes concerted reactions of its tertiary amine and amide functionalities.

- **Tertiary Amine:** The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Brønsted-Lowry base and a nucleophile. It can react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
- **Amide:** The amide group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(diethylamino)propanoic acid and ammonia or an amine, respectively.

Experimental Characterization

A suite of analytical techniques is employed to confirm the identity and purity of **3-(Diethylamino)propanamide**.

Determination of Physical Properties

Protocol: Boiling Point Determination (Micro-scale)

This method is suitable for determining the boiling point of a small sample of liquid.

- **Apparatus:** A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.
- **Procedure:**
 - Place a small amount of **3-(Diethylamino)propanamide** into the small test tube.
 - Invert the capillary tube (sealed end up) and place it in the test tube.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling mineral oil.
 - Heat the side arm of the Thiele tube gently.
 - Observe a steady stream of bubbles emerging from the open end of the capillary tube.
 - Remove the heat and allow the apparatus to cool slowly.

- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.^[7]

Protocol: Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characterization step.

- Apparatus: A set of small test tubes.
- Procedure:
 - Add approximately 0.1 mL of **3-(Diethylamino)propanamide** to separate test tubes.
 - To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane, 1 M HCl, 1 M NaOH).
 - Agitate the test tubes and observe whether the compound dissolves completely.
 - Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Analysis

While specific spectra for **3-(Diethylamino)propanamide** are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a quartet and a triplet), two methylene groups of the propanamide backbone (two triplets), and the amide protons (a broad singlet).
- ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the four different methylene carbons, and the methyl carbons of the ethyl groups.

3.2.2. Infrared (IR) Spectroscopy

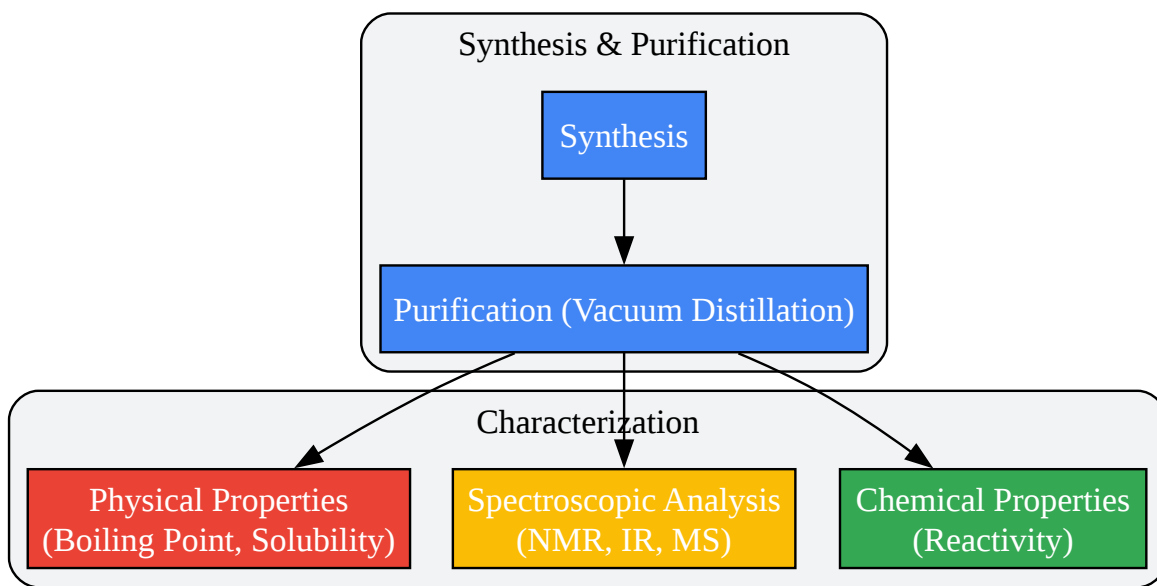
The IR spectrum of **3-(Diethylamino)propanamide** is predicted to display characteristic absorption bands:[8]

- N-H stretch: A broad absorption in the region of 3400-3200 cm^{-1} corresponding to the amide N-H bonds.
- C-H stretch: Absorptions in the 3000-2850 cm^{-1} range due to the C-H bonds of the alkyl groups.
- C=O stretch: A strong, sharp absorption around 1650 cm^{-1} characteristic of the amide carbonyl group.
- N-H bend: An absorption band in the 1640-1550 cm^{-1} region.
- C-N stretch: Absorptions in the 1250-1020 cm^{-1} range for the C-N bonds of the amine and amide.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of **3-(Diethylamino)propanamide** would show a molecular ion peak (M^+) at $m/z = 144$. The fragmentation pattern would likely involve:[9][10]

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the diethylamino group, leading to the formation of a stable iminium ion.
- Amide fragmentation: Cleavage of the C-N or C-C bonds adjacent to the carbonyl group. A prominent peak at m/z 44, corresponding to the $[\text{O}=\text{C}-\text{NH}_2]^+$ fragment, may be observed.[11]



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Caption: Experimental workflow for **3-(Diethylamino)propanamide**.

Safety and Handling

3-(Diethylamino)propanamide should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] In case of contact, rinse the affected area with copious amounts of water.[14] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

3-(Diethylamino)propanamide is a valuable chemical intermediate with distinct physical and chemical properties stemming from its tertiary amine and amide functional groups. A comprehensive understanding of its synthesis, reactivity, and characterization, as outlined in this guide, is paramount for its successful application in pharmaceutical research and organic synthesis. The provided experimental frameworks offer a solid foundation for researchers to handle and utilize this compound effectively and safely.

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